N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, often involves the reaction of sulfonyl chlorides with amines or their derivatives. For example, a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing the typical pathway for sulfonamide synthesis. The process is characterized by nucleophilic substitution reactions where the amine group attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond (Sarojini et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, including those similar to N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, involves various spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For instance, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single-crystal X-ray diffraction (XRD), highlighting the compound's crystalline form and molecular geometry. The analysis is crucial for understanding the spatial arrangement of atoms and the electronic environment, which influences the compound's chemical behavior (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including those that exploit their functional groups for further transformations. For example, the reaction of 2-(1-Hydroxyprop-2-yn-1-yl)phenols with sulfonyl azides leads to the synthesis of N-sulfonyl-2-iminocoumarins, demonstrating the reactivity of the sulfonamide group in cycloaddition reactions and the formation of heterocyclic compounds (Zhao et al., 2021).
Scientific Research Applications
Synthesis and Biological Evaluation
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is utilized in the synthesis of various ligands and their transition metal complexes. These compounds have been examined for their antibacterial, antifungal, and cytotoxic activities, showing moderate to significant effects against various bacterial and fungal strains (Chohan & Shad, 2011).
Structural Studies
Structural studies of derivatives of this compound, such as nimesulidetriazole derivatives, have been conducted using X-ray powder diffraction. These studies provide insights into the nature of intermolecular interactions and molecular geometries in these compounds (Dey et al., 2015).
Biocatalysis in Drug Metabolism
The compound has applications in biocatalysis for drug metabolism studies. It has been used to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, aiding in the full structure characterization of metabolites (Zmijewski et al., 2006).
One-Pot Synthesis Applications
It plays a role in one-pot synthesis methods, particularly in the formation of heterocyclic compounds. These synthesis techniques are important for developing compounds with potential pharmaceutical applications (Rozentsveig et al., 2013).
Antimicrobial Activity
Sulfonamide derivatives, including those related to N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to understanding the potential pharmaceutical applications of these compounds (Hussein, 2018).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGWVMYMQQKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide |
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